TRFS-red -

TRFS-red

Catalog Number: EVT-1535747
CAS Number:
Molecular Formula: C28H28ClN3O11S2
Molecular Weight: 682.11
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TRFS-red is the first red emission off-on probe for thioredoxin reductase.
Source

TRFS-red was developed through a systematic investigation of structural modifications to enhance the performance of fluorescent probes targeting thioredoxin reductase. The probe is synthesized by conjugating a Nile blue fluorophore with a dithiolane quencher, which facilitates its function as a red emission probe .

Classification

TRFS-red falls under the category of fluorogenic probes. These compounds are designed to emit fluorescence in response to specific biochemical interactions, making them valuable tools in biological research and diagnostics.

Synthesis Analysis

Methods

The synthesis of TRFS-red involves several key steps:

  1. Conjugation: The Nile blue fluorophore is covalently linked to a dithiolane moiety, which acts as a quencher. This design is intended to minimize background fluorescence until the probe interacts with thioredoxin reductase.
  2. Optimization: Various linker units and recognition components were tested to refine the probe's selectivity and response time. This involved synthesizing multiple derivatives and evaluating their performance .

Technical Details

The synthesis process was characterized by high-performance liquid chromatography (HPLC) to ensure purity and confirm the structural integrity of the synthesized compound. The optimal conditions for synthesis were determined through iterative testing of reaction parameters such as temperature, solvent choice, and reaction time .

Molecular Structure Analysis

Structure

The molecular structure of TRFS-red features:

  • Fluorophore: Nile blue, known for its strong fluorescence properties.
  • Quencher: Dithiolane group that suppresses fluorescence until activated by enzymatic reduction.

Data

TRFS-red exhibits an absorption maximum (λmax,abs) at 530 nm and emits light in the red spectrum upon activation. The structural modifications compared to TRFS-green enhance its specificity and response rate to thioredoxin reductase .

Chemical Reactions Analysis

Reactions

TRFS-red undergoes a two-step reaction mechanism:

  1. Reduction: The probe's disulfide bond is cleaved by thioredoxin reductase, leading to the release of the fluorophore.
  2. Fluorescence Activation: Following reduction, the fluorophore is liberated, resulting in a significant increase in fluorescence intensity.

Technical Details

The efficiency of TRFS-red was evaluated through kinetic studies that measured the time-dependent increase in fluorescence upon exposure to thioredoxin reductase. These studies indicated that TRFS-red has a faster response compared to its green counterpart, achieving maximal fluorescence within minutes .

Mechanism of Action

Process

The mechanism of action for TRFS-red involves:

  • Specific Binding: The probe selectively binds to thioredoxin reductase due to its structural design.
  • Reduction Reaction: Upon binding, the enzyme catalyzes the reduction of the disulfide bond within TRFS-red, triggering the release of the Nile blue fluorophore.

Data

Studies have shown that TRFS-red displays a significant increase in fluorescence intensity (over 150-fold) upon activation by thioredoxin reductase, underscoring its efficacy as a real-time monitoring tool for enzyme activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Color: Red emission upon activation.
  • Solubility: Soluble in common organic solvents used in biological assays.

Chemical Properties

  • Stability: Stable under physiological conditions but sensitive to reduction reactions.
  • Reactivity: Highly reactive towards thioredoxin reductase due to its disulfide bond configuration.

Relevant data from studies indicate that TRFS-red maintains high selectivity and sensitivity towards thioredoxin reductase compared to other probes .

Applications

TRFS-red has several scientific applications:

  • Biological Research: Used for real-time imaging of thioredoxin reductase activity in live cells, providing insights into cellular redox states.
  • Drug Discovery: Facilitates high-throughput screening assays for potential inhibitors of thioredoxin reductase, which is implicated in various diseases including cancer.
  • Diagnostic Tools: Potentially useful in clinical settings for monitoring oxidative stress-related conditions by quantifying enzyme activity.
Introduction

Biological Significance of Thioredoxin Reductase (TrxR) in Redox Homeostasis

Thioredoxin reductase (TrxR) stands as a central regulatory enzyme in mammalian redox signaling systems, functioning as a NADPH-dependent flavoprotein that maintains thioredoxin (Trx) in its reduced state. This selenoprotein family features a catalytically essential selenocysteine (Sec) residue at its C-terminal active site (-Gly-Cys-Sec-Gly-COOH), conferring exceptional reactivity due to selenium's lower pKa (~5.2) and higher nucleophilicity compared to sulfur-containing cysteine. The Trx system (TrxR/Trx/NADPH) orchestrates critical physiological functions, including DNA synthesis, antioxidant defense, and regulation of transcription factors like NF-κB through dithiol-disulfide exchange reactions. Mammals express three tissue-specific isoforms: cytosolic TrxR1, mitochondrial TrxR2, and testis-specific TrxR3 (TGR), all sharing a head-to-tail homodimeric structure that enables electron transfer from NADPH via FAD to substrate proteins. Dysregulation of TrxR activity is implicated in cancer progression, neurodegenerative disorders, and cardiovascular diseases, establishing its status as a high-value biomarker and therapeutic target [2] [8].

Challenges in Real-Time Monitoring of TrxR Activity

Traditional assays for TrxR activity (e.g., DTNB reduction, insulin disulfide reduction) face significant limitations in live-cell applications. These endpoint methods require cell lysis, preventing dynamic measurement of enzymatic flux in physiological environments. Additionally, TrxR exhibits broad substrate promiscuity, reducing diverse molecules like selenite, lipoic acid, and dehydroascorbic acid, complicating selective detection. The enzyme's low abundance and the presence of competing cellular reductants (e.g., glutathione at millimolar concentrations) further impede accurate measurement. Consequently, researchers face a persistent gap in tools capable of capturing TrxR's spatiotemporal dynamics in living systems with sufficient specificity and temporal resolution—a necessity for understanding its role in redox signaling networks and pathological processes [2].

Evolution of Fluorescent Probes for TrxR: From TRFS-Green to TRFS-Red

Early fluorescent probes for TrxR relied on cyclization-driven release (CDR) mechanisms. TRFS-green, the pioneering probe, employed a disulfide-quenched aminonaphthalimide fluorophore linked to a 1,2-dithiolane recognition moiety. Upon disulfide reduction by TrxR, it underwent intramolecular cyclization to release the green-emitting fluorophore (λex/λem = 438/538 nm). Despite selectivity, TRFS-green suffered from a prolonged response time (>3 hours with 50 nM TrxR) and moderate signal enhancement (~30-fold). Structural optimization yielded TRFS-red, which retained the 1,2-dithiolane recognition unit but incorporated a red-shifted xanthene fluorophore (λex/λem = 615/661 nm). This design reduced background autofluorescence and improved photostability while achieving a 90-fold fluorescence increase within 1.5 hours—marking a significant technical advance [1] [6].

TRFS-Red as a Paradigm Shift: Advantages Over Preceding Probes

TRFS-red represents a methodological leap in TrxR monitoring by combining three critical advancements: (1) Extended emission wavelength (615/661 nm) that minimizes cellular autofluorescence and enhances tissue penetration; (2) Accelerated response kinetics due to optimized linker chemistry facilitating faster fluorophore release; and (3) Increased signal-to-noise ratio (90-fold vs. 30-fold in TRFS-green) enabling detection of low-abundance TrxR in complex matrices. Unlike later probes like Fast-TRFS that eliminate the CDR step entirely, TRFS-red maintains high selectivity for TrxR over glutathione (GSH) by retaining the cyclic disulfide scaffold. This balance of speed, sensitivity, and specificity established TRFS-red as the first practical red-emitting probe for real-time imaging of TrxR in live cells and tissues [1] [6].

Table 1: Evolution of TrxR Fluorescent Probes

ProbeResponse Time (50 nM TrxR)Fluorescence Increase (Fold)Ex/Em (nm)Selectivity (TrxR/GSH)
TRFS-green>3 hours~30438/53815.6
TRFS-red~1.5 hours~90615/66112.8
Fast-TRFS~5 minutes>150345/46055.7

Source: Adapted from comparative data in [1]

Properties

Product Name

TRFS-red

IUPAC Name

N-(5-((((1,2-dithiolan-4-yl)oxy)carbonyl)amino)-9H-benzo[a]phenoxazin-9-ylidene)-3-methoxy-N-(3-methoxy-3-oxopropyl)-3-oxopropan-1-aminium perchlorate

Molecular Formula

C28H28ClN3O11S2

Molecular Weight

682.11

InChI

InChI=1S/C28H27N3O7S2.ClHO4/c1-35-25(32)9-11-31(12-10-26(33)36-2)17-7-8-21-23(13-17)38-24-14-22(30-28(34)37-18-15-39-40-16-18)19-5-3-4-6-20(19)27(24)29-21;2-1(3,4)5/h3-8,13-14,18H,9-12,15-16H2,1-2H3;(H,2,3,4,5)

InChI Key

SGZAVMKJSBHPCL-UHFFFAOYSA-N

SMILES

O=C(OC)CC/[N+](CCC(OC)=O)=C1C=C2OC3=C(C4=CC=CC=C4C(NC(OC5CSSC5)=O)=C3)N=C2C=C\1.O=Cl(=O)([O-])=O

Solubility

Soluble in DMSO

Synonyms

TRFSred; TRFS red; TRFS-red

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